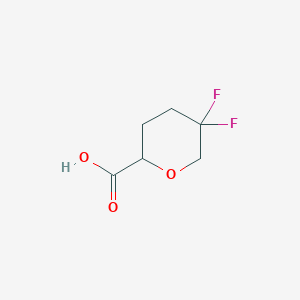

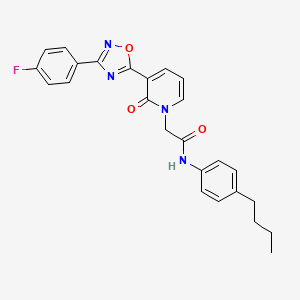

![molecular formula C19H15N5O3S B2492096 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 1903764-72-6](/img/structure/B2492096.png)

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

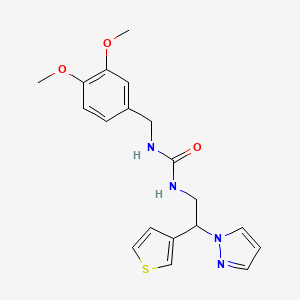

This compound belongs to a family of heterocyclic compounds characterized by the presence of multiple rings, including triazolo[4,3-b]pyridazine and benzo[b][1,4]dioxine systems. Such structures are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step reactions, starting from simple precursors to build the complex framework through reactions like alkylation, cyclization, and amidation. For example, the synthesis of related triazolo and thiadiazine derivatives typically involves the initial formation of S-alkyl derivatives followed by cyclization to yield the desired heterocyclic core (Haiza et al., 2000).

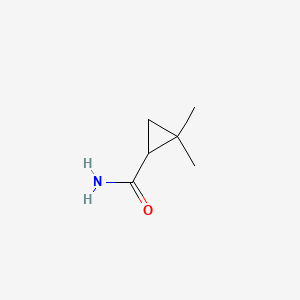

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, O, S) within their cyclic systems, contributing to their unique chemical and physical properties. Spectral studies, including NMR and IR spectroscopy, are essential tools for elucidating these structures (Patel & Patel, 2015).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds related to the specified chemical structure often undergo synthesis for the evaluation of their pharmacological properties. For instance, novel derivatives synthesized from related scaffolds have shown significant biological activity against various microorganisms, demonstrating their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016). Such studies are crucial for identifying new therapeutic agents against resistant strains of bacteria and fungi.

Anticancer and Antioxidant Properties

Research into structurally similar compounds has also explored their anticancer and antioxidant properties. For example, studies have found that certain triazolo-thiadiazoles exhibit a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010). This highlights the importance of these compounds in developing new therapies for cancer treatment.

Molecular Docking and In Vitro Screening

The application of molecular docking and in vitro screening techniques to related compounds has provided insights into their potential mechanisms of action and binding affinities towards specific biological targets. Such studies are instrumental in drug discovery processes, enabling the identification and optimization of promising compounds for further development (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound.

Result of Action

The diverse pharmacological activities of similar compounds suggest that the compound may have a wide range of effects at the molecular and cellular levels .

properties

IUPAC Name |

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3S/c25-19(12-3-1-4-14-18(12)27-9-8-26-14)20-11-17-22-21-16-7-6-13(23-24(16)17)15-5-2-10-28-15/h1-7,10H,8-9,11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVMBZUDNNVMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-5-carboxamide](/img/structure/B2492013.png)

![6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)

![3-Methyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2492022.png)

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)